3-Methyl-2-(pyrrolidin-3-yloxy)pyridine

nAChR Radioligand Binding α4β2 Subtype

α4β2 nAChR pharmacological studies demand ligands with precise subtype selectivity-generic agonists like nicotine confound results via off-target α7 and α3β4 activation. 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine addresses this with an α4β2 Ki of 4.40 nM and >2,270-fold selectivity over α10, ensuring clean, reproducible binding signals. • Ki = 4.40 nM for α4β2 nAChR-ideal cold competitor for [³H]-cytisine displacement assays. • EC50 = 110 nM at α7 nAChR-enables selective calcium influx & synaptic plasticity studies. • Quantitatively distinct from ABT-089 & nicotine; cannot be casually interchanged without altering pharmacology. Supplied at ≥98% purity with full analytical documentation. Standard global shipping under ambient conditions; bulk quantities available upon request.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B13595828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(pyrrolidin-3-yloxy)pyridine
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)OC2CCNC2
InChIInChI=1S/C10H14N2O/c1-8-3-2-5-12-10(8)13-9-4-6-11-7-9/h2-3,5,9,11H,4,6-7H2,1H3
InChIKeyWAOXQDQPQCZRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Overview


3-Methyl-2-(pyrrolidin-3-yloxy)pyridine (CAS 1250667-60-7; hydrochloride salt CAS 1713160-88-3) is a pyrrolidinyloxypyridine derivative that functions as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs) [1]. It is characterized by its 3-methyl substitution on the pyridine ring and a pyrrolidin-3-yloxy moiety, which confer distinct binding and functional selectivity profiles across nAChR subtypes. This compound is primarily supplied as a research chemical, with vendors reporting a purity of ≥98% . Its molecular formula is C10H14N2O, with a molecular weight of 178.24 g/mol, and it is a key scaffold in the development of subtype-selective nAChR modulators for cognitive and neurological disorder research [2].

nAChR subtype-selective ligand for α4β2 and α7 pharmacological studies

Pyrrolidinyloxypyridine scaffold for structure-activity relationship (SAR) benchmarking

Reported research-grade purity supports in vitro binding and functional assay workflows

Risks of Substituting 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine


Nicotinic acetylcholine receptor (nAChR) agonists exhibit profound subtype-dependent variations in binding affinity and functional efficacy, meaning that seemingly minor structural changes—such as ring size, substitution pattern, or linker chemistry—can shift selectivity by orders of magnitude [1]. For instance, within the pyridyl ether series, IC50 values for α4β2 nAChR binding span from 22 nM to >10,000 nM depending solely on azacycle ring size and pyridine substitution [2]. Consequently, substituting 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine with a generic nAChR agonist like nicotine or even a close analog such as ABT-089 can fundamentally alter the pharmacological profile of an experiment, leading to divergent receptor activation patterns, off-target effects, and irreproducible results. The quantitative differentiation detailed in Section 3 demonstrates precisely why this compound cannot be casually interchanged with its closest structural or functional analogs.

Generic agonists like nicotine may shift α4β2/α7 selectivity profile and introduce off-target ganglionic activation.

Close analog ABT-089 shows negligible α7 functional activity; substitution can remove α7-modulated endpoints from study design.

Ring size or substitution changes in pyridyl ethers can alter binding affinity by orders of magnitude; direct interchangeability is not supported.

Quantitative Comparison of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine


α4β2 nAChR Binding Affinity Comparison

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine demonstrates substantially higher binding affinity for the α4β2 nAChR subtype (Ki = 4.40 nM) compared to both the clinically evaluated partial agonist ABT-089 (Ki = 16 nM) and the endogenous agonist (-)-nicotine (Ki = 11.1 nM) [1][2]. This represents a 3.6-fold improvement in affinity over ABT-089 and a 2.5-fold improvement over nicotine under comparable radioligand displacement conditions using [³H]-cytisine in rat brain membranes [1][2].

α4β2 Binding Affinity
Cross-study comparable
Ki = 4.40 nM vs. ABT-089 (16 nM) and nicotine (11.1 nM)
May support lower working concentrations and assay sensitivity for α4β2 binding studies.
[³H]-cytisine displacement, rat brain membranes
nAChR Radioligand Binding α4β2 Subtype Ki Determination

α7 nAChR Agonist Potency vs. ABT-089

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine acts as a functional agonist at the α7 nAChR subtype with an EC50 of 110 nM [1]. In stark contrast, the structurally related analog ABT-089 shows no meaningful binding or functional activity at α7 receptors (Ki ≥ 10,000 nM) [2]. This ~91-fold difference in functional potency represents a fundamental divergence in subtype pharmacology between two compounds that share a pyrrolidinyloxypyridine core but differ in substitution pattern.

α7 Agonist Potency
Cross-study comparable
EC50 = 110 nM vs. ABT-089 Ki ≥ 10,000 nM
Functions as an α7 agonist tool; ABT-089 shows essentially no activity at this subtype.
Calcium flux, Fluo-4-AM, rat α7 in HEK293 cells
α7 nAChR Calcium Flux Functional Agonism EC50

α4β2/α10 nAChR Subtype Selectivity

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine exhibits a pronounced selectivity window between its primary α4β2 target (Ki = 4.40 nM) and the α10 nAChR subtype (Ki > 10,000 nM), yielding a selectivity ratio of >2,270-fold [1]. This high degree of subtype discrimination is a critical parameter for reducing ganglionic and other peripheral off-target effects that are often associated with non-selective nAChR agonists like nicotine, which binds to α3β4 receptors with Ki = 481 nM (only a ~43-fold selectivity window) .

α4β2/α10 Selectivity
Head-to-head
Selectivity ratio >2,270 vs. nicotine ~43
Wider selectivity window may reduce off-target nAChR contribution in complex biological systems.
Radioligand displacement, rat membranes
Subtype Selectivity α10 nAChR Off-Target Profiling Selectivity Ratio

Lipophilicity Profile Comparison

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine possesses a calculated LogP value of 1.29, indicative of moderate lipophilicity . This value places it in an optimal range for CNS penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility. In contrast, the analog ABT-089 has a higher LogP of approximately 1.87 [1], and (-)-nicotine has a LogP of ~1.2 [2]. The intermediate lipophilicity of 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine may offer a more favorable balance between membrane permeability and aqueous solubility, a critical consideration for both in vitro and in vivo experimental workflows.

Lipophilicity Profile
Class-level
LogP = 1.29 vs. ABT-089 (1.87) and nicotine (1.2)
Intermediate LogP may support CNS permeability while maintaining aqueous solubility for in vitro assays.
Calculated values; experimental confirmation advised
Lipophilicity LogP Blood-Brain Barrier Penetration Physicochemical Properties

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Optimal Applications


α4β2 Radioligand Binding Assays

Given its Ki of 4.40 nM for α4β2 nAChR [1], this compound is ideally suited for use as a reference standard or cold competitor in [³H]-cytisine displacement assays. Its >2,270-fold selectivity over α10 nAChR ensures that binding signals are predominantly α4β2-mediated, reducing the need for extensive subtype-specific blocking conditions [2].

α7 nAChR Calcium Signaling Assays

With an EC50 of 110 nM at α7 nAChR [3], 3-Methyl-2-(pyrrolidin-3-yloxy)pyridine serves as a potent and selective tool for studying α7-mediated calcium influx, neuroprotection, and synaptic plasticity. It is a superior alternative to ABT-089, which is inactive at this subtype, and to nicotine, which lacks α7 selectivity [2].

SAR of Pyrrolidinyloxypyridine nAChR Ligands

The compound's placement within the pyridyl ether SAR series—where IC50 values for α4β2 range from 22 nM to >10,000 nM based on ring size and substitution [4]—makes it a critical benchmark for evaluating new analogs. Researchers can use its binding and functional data as a reference point when probing the effects of 3-methyl substitution and pyrrolidine ring modifications on nAChR subtype pharmacology.

Cognitive and Neuroprotection Studies

The combination of high α4β2 affinity (Ki = 4.40 nM) and minimal α10/α7 off-target activity [1][3] positions this compound as a valuable in vivo probe for cognitive paradigms (e.g., Morris water maze, novel object recognition) where selective α4β2 activation is hypothesized to enhance memory and attention without the confounding effects of ganglionic α3β4 or α7-mediated side effects [2].

Application
Selection Property
Validation Focus
α4β2 nAChR binding assays
Subtype affinity profile
α4β2 selectivity over α10
α7 nAChR calcium signaling assays
Functional agonist activity
α7 vs. α4β2 response window
Pyrrolidinyloxypyridine SAR studies
Scaffold reference benchmark
3-methyl substitution effect on nAChR pharmacology
Cognitive / neuroprotection research models
α4β2-selective activation profile
Behavioral endpoint interpretation without ganglionic confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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